![molecular formula C12H12BrN3 B11848938 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine](/img/structure/B11848938.png)
3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine
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Overview
Description
3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is an organic compound with the molecular formula C12H12BrN3 It is a derivative of pyridine, substituted with a hydrazinyl group at the 3-position and a bromo-methylphenyl group at the 1-position of the hydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine typically involves the reaction of 2-bromo-4-methylphenylhydrazine with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of hydrazine derivatives, including 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine. The compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects on tumor growth.
Case Study: In Vitro Antitumor Activity
In a study evaluating the antitumor activity of various hydrazone derivatives, compounds similar to this compound exhibited high inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. For instance, certain derivatives showed GI50 values as low as 4.2 µM against MCF-7 cells, indicating potent activity .
Compound | GI50 (µM) | Cancer Cell Line |
---|---|---|
This compound | TBD | TBD |
14b | 4.2 ± 2.8 | MCF-7 |
10a | 8.0 ± 0.6 | NCI-H460 |
12d | 90.8 ± 2.4 | SF-268 |
Antimicrobial Activity
Hydrazine derivatives have also shown promising antimicrobial properties. The structural features of this compound may contribute to its efficacy against various bacterial strains.
Case Study: Antimicrobial Evaluation
In a comparative study of hydrazone derivatives, compounds similar to this compound displayed moderate to good antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 4 to 20 µmol L^-1 against various bacteria . This suggests that modifications of the hydrazine structure can enhance antimicrobial properties.
Compound | MIC (µmol L^-1) | Bacterial Strain |
---|---|---|
Similar Derivative A | 6–12 | Staphylococcus aureus |
Similar Derivative B | 4–20 | Escherichia coli |
Organic Synthesis Applications
The synthetic versatility of this compound is notable in organic chemistry. The compound can serve as a precursor for synthesizing other biologically active molecules through various reactions.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Reacting hydrazines with carbonyl compounds.
- Cyclization Reactions : Formation of heterocycles that incorporate the pyridine ring.
These synthetic routes highlight the compound's utility in developing new derivatives with enhanced biological activities .
Mechanism of Action
The mechanism of action of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(2-Chloro-4-methylphenyl)hydrazinyl)pyridine
- 3-(1-(2-Fluoro-4-methylphenyl)hydrazinyl)pyridine
- 3-(1-(2-Iodo-4-methylphenyl)hydrazinyl)pyridine
Uniqueness
3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. The bromo group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Biological Activity
3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is an organic compound with the chemical formula C16H20BrN3. Its structure includes a hydrazine moiety attached to a pyridine ring, which is indicative of potential biological activity, particularly in medicinal chemistry. This article reviews the compound's biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
The unique structure of this compound contributes to its reactivity. The brominated aromatic ring enhances its biological activity, making it a candidate for various pharmaceutical applications.
Structural Formula
- Molecular Formula : C16H20BrN3
- Key Functional Groups :
- Hydrazine group
- Pyridine ring
- Brominated aromatic ring
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study highlighted that derivatives of hydrazine and pyridine can inhibit the growth of various pathogens. For instance, compounds with similar hydrazine functionalities showed minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | TBD | Potentially high |
Compound 7b | 0.22 - 0.25 | Excellent antibacterial activity |
Reference Compound (e.g., ciprofloxacin) | Varies | Standard comparison |
Antitumor Activity
The antitumor potential of hydrazone derivatives has been documented extensively. In vitro studies have shown that several synthesized derivatives, including those related to this compound, exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The IC50 values for these compounds indicate significant inhibitory effects on tumor cell growth .
Cell Line | Compound | IC50 (µM) | Activity |
---|---|---|---|
MCF-7 | Compound 14b | TBD | High inhibitory effect |
NCI-H460 | Compound 10a | TBD | Significant growth inhibition |
SF-268 | Compound 12a | TBD | Notable cytotoxicity |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies demonstrate that certain derivatives exhibit considerable inhibitory activity against these enzymes, which are relevant in the context of neurodegenerative diseases like Alzheimer's .
Enzyme Inhibition Data
Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Reference (Galantamine) | 0.43 | 14.92 |
This compound | TBD | TBD |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of hydrazine derivatives similar to this compound:
- Antimicrobial Evaluation : A study assessed various pyrazole derivatives for antimicrobial activity and found significant inhibition against common pathogens .
- Antitumor Evaluation : Research on heterocyclic derivatives demonstrated strong cytotoxic effects against multiple cancer cell lines, indicating the potential application of similar structures in anticancer therapies .
- Enzyme Inhibition Studies : Investigations into cholinesterase inhibitors highlighted the effectiveness of certain pyridinium salts against AChE and BuChE, suggesting that modifications in hydrazine structures could enhance inhibitory potency .
Properties
Molecular Formula |
C12H12BrN3 |
---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)-1-pyridin-3-ylhydrazine |
InChI |
InChI=1S/C12H12BrN3/c1-9-4-5-12(11(13)7-9)16(14)10-3-2-6-15-8-10/h2-8H,14H2,1H3 |
InChI Key |
VWPGFEWWVVDDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=CN=CC=C2)N)Br |
Origin of Product |
United States |
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